molecular formula C10H13FN2O B1474586 [1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1566967-00-7

[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B1474586
CAS No.: 1566967-00-7
M. Wt: 196.22 g/mol
InChI Key: CYUIIPAPBHCWIW-UHFFFAOYSA-N
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Description

“[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C10H13FN2O . It has a molecular weight of 196.22 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCC1CCN(C1)c2cccc(F)n2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and crystal structure analysis of compounds related to [1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol. It involved the use of substitution reactions and conformational analysis using density functional theory (DFT). The molecular structures were confirmed through various spectroscopic methods and X-ray diffraction, highlighting their physicochemical properties (Huang et al., 2021).

Chemical Reactions and Derivatives

  • The reaction of pyridine with certain reagents to produce derivatives, including those similar to this compound, was studied. This reaction yields various products, demonstrating the compound's potential in creating diverse chemical structures (Stavber & Zupan, 1990).
  • Another research focused on the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ol derivatives, illustrating the compound's potential in the creation of complex organic structures (Kobayashi et al., 2011).

Photocatalytic Activities

  • The compound's derivatives were explored for their photocatalytic activities. This involves the study of ligands derived from pyridine-based compounds and their ability to catalyze reactions under light, a crucial aspect in materials science and environmental chemistry (Bachmann et al., 2013).

Structural and Crystallographic Properties

  • Research on the crystal structure of related compounds, like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, provides insights into the molecular and crystalline structure of these pyridine-based compounds, which is valuable for understanding their chemical behavior (Percino et al., 2005).

Additional Applications

  • The synthesis and study of pyrrolin-2-ones and their rearrangement reactions have been explored, indicating the potential of this compound derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Safety and Hazards

“[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and a warning signal word .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[1-(2-Fluoropyridin-4-yl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical impact .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biochemical activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of the compound within subcellular compartments is critical for its activity and function .

Properties

IUPAC Name

[1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUIIPAPBHCWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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